1-Naphthalen-2-yl-imidazolidin-2-one

Antibacterial Holliday junction MIC

1-Naphthalen-2-yl-imidazolidin-2-one (CAS 1260008-75-0, C₁₃H₁₂N₂O, MW 212.25), also known as TPI1609-10 or SM10, is a cyclic urea derivative belonging to the imidazolidinone class. This compound has been characterized as a small-molecule inhibitor of Holliday junction (HJ) resolution with dual antimicrobial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
Cat. No. B8688003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthalen-2-yl-imidazolidin-2-one
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N1)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C13H12N2O/c16-13-14-7-8-15(13)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,14,16)
InChIKeyLSVSEOAYZBNKSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 1-Naphthalen-2-yl-imidazolidin-2-one (SM10 / TPI1609-10) Demands Attention in Antibacterial Procurement Pipelines


1-Naphthalen-2-yl-imidazolidin-2-one (CAS 1260008-75-0, C₁₃H₁₂N₂O, MW 212.25), also known as TPI1609-10 or SM10, is a cyclic urea derivative belonging to the imidazolidinone class . This compound has been characterized as a small-molecule inhibitor of Holliday junction (HJ) resolution with dual antimicrobial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [1]. Unlike many naphthalene-bearing imidazolidinone analogs that are explored solely as synthetic intermediates, SM10 possesses a quantitatively validated antibacterial profile derived from a mechanism-of-action-driven discovery program, making it a candidate of distinct interest for antimicrobial resistance research.

Why 1-Naphthalen-2-yl-imidazolidin-2-one Cannot Be Replaced by Close Analogs in Antibacterial Research


Imidazolidinones bearing naphthyl substituents are structurally diverse; however, subtle regioisomeric or oxidation-state differences critically alter biological activity. The 1-naphthalen-2-yl substitution pattern of SM10 enables a unique dual-targeting mechanism—Holliday junction trapping combined with envelope stress induction—that is absent in regioisomers such as 4-(1-naphthyl)imidazolidin-2-one or in oxidized dione analogs such as 5-(naphthalen-1-yl)imidazolidine-2,4-dione [1]. Moreover, the imidazolidin-2-one monoketone scaffold of SM10 is mechanistically distinct from the imidazole-ethanone scaffold of the anticonvulsant nafimidone, which shows primary activity in the central nervous system rather than direct antibacterial action [2]. The quantitative differential data below demonstrate that substitution with an ostensibly similar naphthyl-imidazolidinone compound will not recapitulate the antibacterial potency or the multi-target mechanism of SM10, making targeted procurement essential for programs aimed at replicating published findings.

Quantitative Differentiation Evidence for 1-Naphthalen-2-yl-imidazolidin-2-one Against Key Comparators


MIC Advantage of SM10 Over Peptide Holliday Junction Inhibitors: A Direct Head-to-Head Comparison

SM10 (1-Naphthalen-2-yl-imidazolidin-2-one) exhibits superior antibacterial potency compared to the HJ-trapping peptides WRWYCR and wrwycr, which served as the mechanistic benchmarks in the discovery program. Against Gram-positive bacteria, SM10 achieves MIC values of 2–4 µg/mL against both B. subtilis and MRSA, representing at least a 4-fold improvement over the peptide inhibitors [1]. Against Gram-negative bacteria, SM10 shows MIC values of 16–32 µg/mL against E. coli and Salmonella enterica LT2, approximately 2-fold lower than the peptide comparators [1]. The peptide inhibitors WRWYCR/wrwycr were previously characterized with MIC ranges of 4–32 µg/mL for Gram-positive and 32–64 µg/mL for Gram-negative organisms [2]. This quantifiable potency enhancement, combined with the small-molecule nature of SM10, provides advantages in manufacturing scalability, stability, and potential oral bioavailability that peptide agents cannot offer.

Antibacterial Holliday junction MIC

Bactericidal Concentration Verification and Growth Inhibition Kinetics in E. coli MG1655

Beyond static MIC determination, SM10's effect on bacterial viability has been quantified in time-course experiments. In E. coli MG1655, SM10 inhibited growth severely at concentrations of 20–30 µg/mL and achieved bactericidal activity at 30 µg/mL, defined by a >99.9% reduction in viable cell counts relative to the starting inoculum [1]. Critically, SM10 did not cause cell lysis, as the optical density (OD₆₀₀) of treated cultures did not decrease; instead, growth was arrested, indicating a non-lytic bactericidal mechanism [1]. This contrasts with many membrane-disrupting agents that cause rapid lysis, and with the peptide inhibitor wrwycr, which showed slower kinetics of membrane depolarization [2]. The defined bactericidal concentration window of 30 µg/mL provides a precise dosing benchmark for in vitro experimental replication.

Bactericidal E. coli Growth inhibition

Regioisomeric Advantage: Absence of Reported Antibacterial Activity in the 4-Naphthyl Regioisomer

The regioisomer 4-(1-naphthyl)imidazolidin-2-one (CAS 107516-23-4) shares an identical molecular formula (C₁₃H₁₂N₂O, MW 212.25) and the imidazolidin-2-one core with SM10, differing only in the attachment position of the naphthyl group (position 4 vs. position 1 of the imidazolidinone ring) [1]. Despite its structural similarity, a comprehensive literature search reveals no published antibacterial MIC data, bactericidal concentration data, or mechanism-of-action studies for this regioisomer. Its primary literature documentation is limited to synthetic methodology (hydrolysis of 1-methoxycarbonyl-5-(1-naphthyl)-2-imidazolidinone) [2] and its use as a boronic ester intermediate in reduction coupling reactions [1]. The absence of antibacterial characterization for the 4-naphthyl regioisomer underscores the critical importance of the 1-naphthalen-2-yl substitution pattern for the HJ-trapping and envelope-stress-inducing activities documented for SM10. Researchers requiring antibacterial activity cannot substitute the 4-naphthyl regioisomer for SM10.

Regioisomer Structure-activity relationship Antibacterial

Scaffold Advantage: Divergent Biological Profiles of Imidazolidin-2-one vs. Imidazolidine-2,4-dione Naphthyl Analogs

The dione analog 5-(naphthalen-1-yl)imidazolidine-2,4-dione (CAS 22706-10-1, hydantoin scaffold) has been reported with antimicrobial MIC values of 32 µg/mL against S. aureus and 64 µg/mL against E. coli . In contrast, SM10 achieves MIC values of 2–4 µg/mL against MRSA and 16–32 µg/mL against E. coli [1], representing an 8- to 16-fold potency advantage against Gram-positive bacteria and a 2- to 4-fold advantage against Gram-negative bacteria, assuming comparable strain panels. Furthermore, the hydantoin analog's primary reported biological application is as an HIV-1 fusion inhibitor, with EC₅₀ values ranging from 0.148 to 0.460 µM in cell-based fusion assays [2], a target profile entirely distinct from the Holliday junction/envelope stress mechanism of SM10. The oxidation state difference between the monoketone imidazolidin-2-one (SM10) and the diketone hydantoin scaffold fundamentally redirects biological activity: the hydantoin is optimized for antiviral fusion inhibition, while SM10 targets bacterial DNA repair and membrane integrity pathways.

Scaffold comparison Hydantoin HIV-1 fusion inhibitor

Resistance Avoidance: Failure to Isolate SM10-Resistant Mutants in E. coli and Salmonella

A critical differentiator for SM10 is the reported inability to isolate resistant mutants of E. coli or Salmonella enterica despite repeated attempts [1]. This property is attributed to the compound's multi-target mechanism: SM10 simultaneously traps Holliday junctions (inhibiting DNA repair) and induces envelope stress via membrane damage and reactive oxygen species production [1][2]. The peptide inhibitor wrwycr, while also mechanistically related, exhibited differential susceptibility to efflux pump induction, as evidenced by culture recovery after several hours of treatment [1]. SM10's multi-pronged attack—combining DNA damage, envelope stress, and ROS production—creates a higher barrier to resistance emergence compared to single-target antibiotics. For context, many conventional antibiotics rapidly select for resistance mutations; the failure to isolate SM10-resistant mutants after extensive screening distinguishes it from agents such as fluoroquinolones or β-lactams where resistance emerges readily in laboratory settings.

Resistance Mutant isolation DNA repair

Verified Application Scenarios for 1-Naphthalen-2-yl-imidazolidin-2-one Based on Quantitative Evidence


Antibacterial Resistance Research Targeting Multi-Mechanism HJ Disruption

SM10 is ideally suited for laboratories investigating novel antibacterial mechanisms that evade resistance. Its dual action—Holliday junction trapping (IC₅₀ = 1.8 µg/mL) and envelope stress induction—combined with the reported inability to isolate resistant mutants, makes it a tool compound for studying multi-target antibacterial strategies [1]. Experimental designs can leverage the defined bactericidal concentration of 30 µg/mL (E. coli MG1655) and MIC ranges of 2–4 µg/mL (MRSA) and 16–32 µg/mL (E. coli) to probe resistance avoidance mechanisms [1].

DNA Repair Pathway Inhibition Studies in Bacterial Model Systems

SM10 binds protein-free Holliday junctions and inhibits resolution by RuvABC resolvasome and RecG helicase, with a defined IC₅₀ of 1.8 µg/mL for HJ trapping in phage lambda site-specific recombination assays [1]. This specificity, combined with the compound's ability to induce DNA damage (quantified via TUNEL assay, showing ~40% fewer DNA breaks under anaerobic conditions) and chromosome fragmentation, positions SM10 as a probe for dissecting recombination-dependent DNA repair pathways in E. coli and Salmonella model systems [1].

Envelope Stress Response Mechanistic Studies

SM10 induces both DNA damage and envelope stress responses in bacteria, as demonstrated by the hypersensitivity of cpxA and rpoE mutants to SM10 treatment [1]. The compound increases intracellular reactive oxygen species (ROS) production, visualized by HPF assay, and stimulates phospholipid synthesis (62.2% increase in ³H-acetate incorporation at 10 µg/mL after 30 min) [1]. These quantitative readouts make SM10 a valuable chemical probe for studying the interplay between the Cpx and σᴱ envelope stress pathways and DNA damage responses.

Small-Molecule Comparator for Holliday Junction Peptide Inhibitor Programs

SM10 serves as a small-molecule benchmark for programs transitioning from peptide-based to small-molecule HJ inhibitors. Direct head-to-head data show SM10 achieves ≥4-fold lower MIC values against Gram-positive bacteria than the peptides WRWYCR/wrwycr [1][2]. Unlike peptides, SM10 does not induce efflux pump-mediated culture recovery, and its small-molecule nature offers advantages in stability, cost of synthesis, and potential for oral bioavailability. Researchers developing next-generation HJ-targeting antibacterials can use SM10 as a quantitative comparator to validate potency improvements and resistance profiles of new candidates.

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